N-Cyclopropyl-1-imidazolecarboxamide
Overview
Description
N-Cyclopropyl-1-imidazolecarboxamide is a chemical compound with the molecular formula C7H9N3O. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further connected to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1-imidazolecarboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the production of this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-1-imidazolecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing the compound’s versatility in different applications.
Scientific Research Applications
N-Cyclopropyl-1-imidazolecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1-imidazolecarboxamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyclopropyl-1-imidazolecarboxamide include other imidazole derivatives, such as:
- N-Cyclopropyl-1-imidazolecarboxylate
- N-Cyclopropyl-1-imidazolecarboxylamide
- N-Cyclopropyl-1-imidazolecarboxylhydrazide
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other imidazole derivatives .
Properties
IUPAC Name |
N-cyclopropylimidazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7(9-6-1-2-6)10-4-3-8-5-10/h3-6H,1-2H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAYWLLTFNNMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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